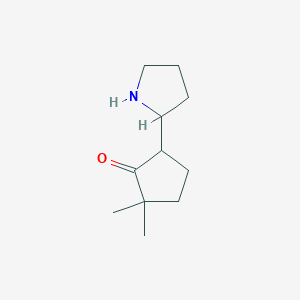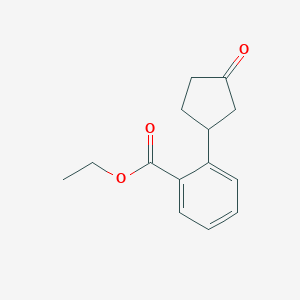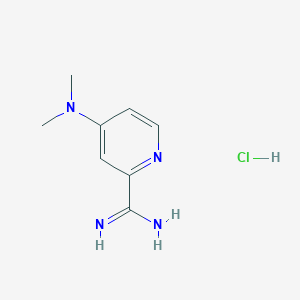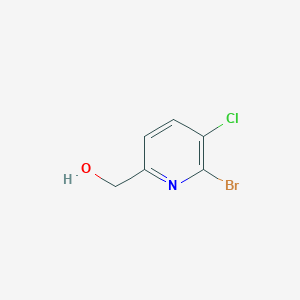
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a methoxy group and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester is coupled with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Boronic Acid Group: The final step involves the conversion of the boronate ester to the boronic acid group through hydrolysis under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The indole ring can undergo reduction reactions to form indoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe for studying enzyme activity and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful for detecting and quantifying biomolecules.
Medicine
In medicine, this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of boron-containing drugs, which have shown promise in cancer therapy and other therapeutic areas.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the design of advanced materials with specific properties, such as improved stability and reactivity.
作用機序
The mechanism of action of (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain diol groups in their active sites, thereby modulating various biochemical pathways. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the indole and methoxy groups.
Indole-3-boronic Acid: Contains the indole ring but lacks the methoxy and dioxaborolane moieties.
(4-Methoxyphenyl)boronic Acid: Contains the methoxy group but lacks the indole and dioxaborolane moieties.
Uniqueness
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is unique due to its combination of the indole ring, methoxy group, and dioxaborolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the boronic acid group allows for versatile reactivity, while the indole ring provides a scaffold for further functionalization and interaction with biological targets.
特性
分子式 |
C15H21B2NO5 |
|---|---|
分子量 |
317.0 g/mol |
IUPAC名 |
[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl]boronic acid |
InChI |
InChI=1S/C15H21B2NO5/c1-14(2)15(3,4)23-17(22-14)12-7-9-6-10(21-5)8-11(16(19)20)13(9)18-12/h6-8,18-20H,1-5H3 |
InChIキー |
MUTNYFZGWJELFL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC(=C3)OC)B(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


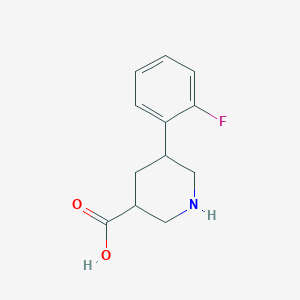


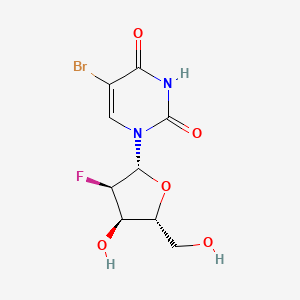
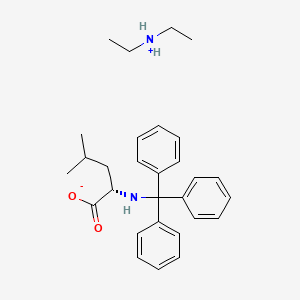
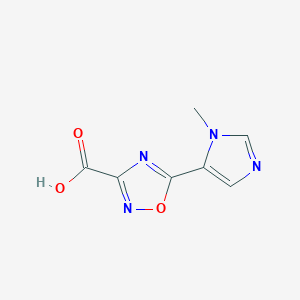
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
